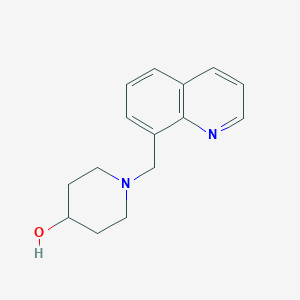
1-(Quinolin-8-ylmethyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinolin-8-ylmethyl)piperidin-4-ol, also known as QMPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QMPO is a synthetic compound that belongs to the class of piperidine derivatives and has a quinoline moiety attached to it.
Mécanisme D'action
The exact mechanism of action of 1-(Quinolin-8-ylmethyl)piperidin-4-ol is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. This can improve cognitive function and memory. 1-(Quinolin-8-ylmethyl)piperidin-4-ol has also been shown to have antioxidant properties, which can protect against oxidative stress and prevent neuronal damage.
Biochemical and physiological effects:
In addition to its neuroprotective effects, 1-(Quinolin-8-ylmethyl)piperidin-4-ol has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the brain. 1-(Quinolin-8-ylmethyl)piperidin-4-ol can also improve mitochondrial function and increase ATP production, which can improve cellular energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(Quinolin-8-ylmethyl)piperidin-4-ol is its high yield and purity, which makes it suitable for use in lab experiments. 1-(Quinolin-8-ylmethyl)piperidin-4-ol is also stable and can be stored for long periods of time. However, one limitation of 1-(Quinolin-8-ylmethyl)piperidin-4-ol is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(Quinolin-8-ylmethyl)piperidin-4-ol. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. 1-(Quinolin-8-ylmethyl)piperidin-4-ol may also have applications in the treatment of cancer, as it has been shown to have anti-tumor properties. Further research is needed to fully understand the mechanism of action of 1-(Quinolin-8-ylmethyl)piperidin-4-ol and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(Quinolin-8-ylmethyl)piperidin-4-ol involves the reaction of 8-chloroquinoline with piperidine-4-ol in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then treated with formaldehyde to yield 1-(Quinolin-8-ylmethyl)piperidin-4-ol. The yield of 1-(Quinolin-8-ylmethyl)piperidin-4-ol is typically high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
1-(Quinolin-8-ylmethyl)piperidin-4-ol has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(Quinolin-8-ylmethyl)piperidin-4-ol has been shown to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are characteristic of Alzheimer's disease. 1-(Quinolin-8-ylmethyl)piperidin-4-ol has also been shown to increase dopamine levels in the brain, which can be beneficial in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
1-(quinolin-8-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-14-6-9-17(10-7-14)11-13-4-1-3-12-5-2-8-16-15(12)13/h1-5,8,14,18H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFSITBAQCQHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-8-ylmethyl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

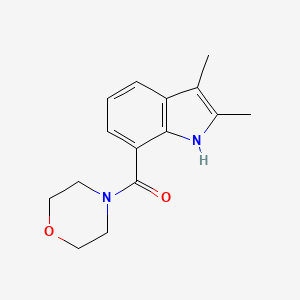
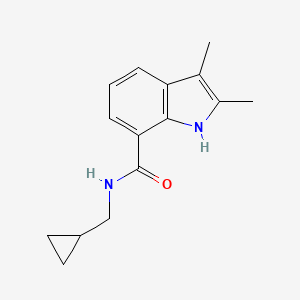
![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)
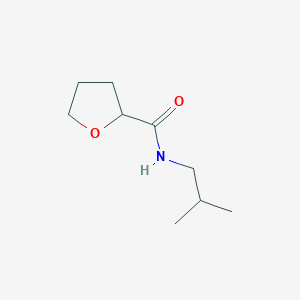
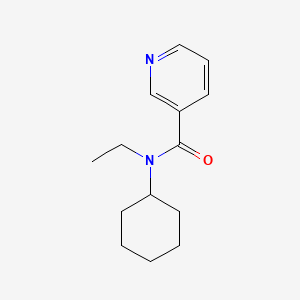
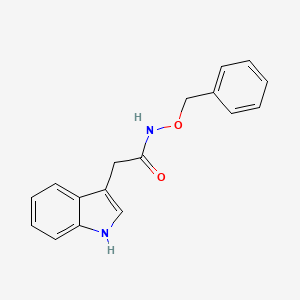
![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)
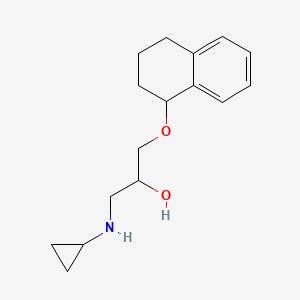
![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)